molecular formula C15H25N B1602177 3-Decylpyridine CAS No. 59652-33-4

3-Decylpyridine

Cat. No.: B1602177
CAS No.: 59652-33-4
M. Wt: 219.37 g/mol
InChI Key: NNEYEQMCIJZAOS-UHFFFAOYSA-N
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Description

3-Decylpyridine is a specialist organic compound belonging to the class of alkyl pyridines, characterized by a ten-carbon decyl chain attached to the 3-position of a pyridine heterocyclic ring. Pyridine is a fundamental scaffold in medicinal chemistry, renowned for its role as a benzene isostere where a carbon atom is replaced by a nitrogen atom . This nitrogen-containing aromatic ring is a privileged structure found in over 7,000 medicinally significant compounds and is a key component in FDA-approved pharmaceuticals and agrochemicals . The pyridine nucleus is a critical building block for synthesizing a diverse range of complex molecules, from pharmaceuticals to vitamins like niacin and pyridoxine . The specific incorporation of a long decyl alkyl chain in this compound confers distinct amphiphilic properties, making it a valuable intermediate for probing structure-activity relationships. Researchers can utilize this compound in the design and synthesis of novel molecular frameworks, particularly in developing ligands with tailored hydrophobicity for catalysis or supramolecular chemistry. Its structure suggests potential as a precursor for synthesizing more complex pyridine derivatives, such as pyridinecarboxylic acids, which are a significant class of bioactive compounds . The decyl chain can influence the compound's lipophilicity and its ability to integrate into lipid membranes or hydrophobic pockets in biological systems, which is a key area of investigation in drug discovery . This product is intended for research applications only, strictly within laboratory settings. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEYEQMCIJZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570135
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59652-33-4
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Decylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-Decylpyridine is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the decyl side chain. The aromatic region of the spectrum is of particular diagnostic value.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-2 and H-6 protons are generally the most deshielded, appearing as distinct signals, while the H-4 and H-5 protons resonate at slightly higher fields. For a 3-substituted pyridine, the signal for the H-2 proton often appears as a singlet or a narrow doublet, H-6 as a doublet, and H-4 and H-5 as multiplets. nih.gov

The aliphatic decyl chain gives rise to a series of signals in the upfield region of the spectrum (δ 0.8-2.6 ppm). The methylene (B1212753) group directly attached to the pyridine ring (C-1' of the decyl chain) is deshielded by the ring and typically resonates around δ 2.60 ppm as a triplet. nih.gov The terminal methyl group (C-10' of the decyl chain) is the most shielded and appears as a triplet around δ 0.88 ppm. The remaining methylene groups of the decyl chain form a complex multiplet between approximately δ 1.25 and 1.63 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.46br s-
H-6~8.46br s-
H-4~7.49d~12
H-5~7.21br s-
H-1' (CH₂)~2.60t~6
H-2' to H-9' (CH₂)~1.25-1.63m-
H-10' (CH₃)~0.88t~7

Note: Data is predicted based on values for 3-dodecyl pyridine containing a terminal cyano group. nih.gov br s denotes a broad singlet, d a doublet, t a triplet, and m a multiplet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound.

The carbon atoms of the pyridine ring resonate in the downfield region (δ 120-150 ppm). The C-2 and C-6 carbons are the most deshielded, typically appearing around δ 147-150 ppm. nih.gov The C-3 carbon, being substituted, is observed as a quaternary signal around δ 135.9 ppm. nih.gov The C-4 and C-5 carbons resonate at higher fields, around δ 130.0 ppm and δ 123.5 ppm, respectively. nih.gov

The carbon atoms of the decyl chain appear in the upfield aliphatic region (δ 14-36 ppm). The C-1' carbon, attached to the pyridine ring, is found at approximately δ 36.0 ppm. nih.gov The terminal methyl carbon (C-10') is the most shielded, resonating around δ 14.1 ppm. The internal methylene carbons of the decyl chain produce a series of signals between δ 22.7 and 31.9 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2~147.2
C-6~150.0
C-3~135.9
C-4~130.0
C-5~123.5
C-1' (CH₂)~36.0
C-2' to C-9' (CH₂)~27.0-33.1
C-10' (CH₃)~14.1

Note: Data is predicted based on values for 3-dodecyl pyridine containing a terminal cyano group and general values for long alkyl chains. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the types of chemical bonds present.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the pyridine ring and the alkyl chain.

The aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the substituted pyridine ring are expected in the 1200-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively.

The decyl chain is characterized by strong C-H stretching vibrations from the methyl and methylene groups, which appear in the 2950-2850 cm⁻¹ region. mdpi.com Specifically, asymmetric and symmetric methylene stretches are expected around 2924 cm⁻¹ and 2854 cm⁻¹, respectively. mdpi.com The C-H bending vibrations (scissoring, wagging, and twisting) of the methylene groups and the umbrella mode of the terminal methyl group will produce signals in the 1470-1370 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
>3000C-H StretchPyridine Ring
2950-2850C-H StretchDecyl Chain (CH₂, CH₃)
1600-1400C=C and C=N StretchPyridine Ring
1470-1370C-H BendDecyl Chain (CH₂, CH₃)
1200-1000C-H In-plane BendPyridine Ring
900-700C-H Out-of-plane BendPyridine Ring

Note: Predicted values based on general spectroscopic data for alkylpyridines. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. gatewayanalytical.com

For this compound, the symmetric "ring breathing" vibration of the pyridine ring, typically around 1030 cm⁻¹, is expected to be a strong and characteristic band in the Raman spectrum. mdpi.com The C-H stretching vibrations of both the aromatic ring and the alkyl chain will also be present. The C-C stretching vibrations of the alkyl chain, which are often weak in the IR spectrum, may be more prominent in the Raman spectrum. The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. gatewayanalytical.com

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be dominated by cleavages within the decyl side chain. A prominent fragmentation pathway for 3-alkylpyridines is the benzylic cleavage, which involves the breaking of the Cα-Cβ bond of the alkyl chain. This would result in the formation of a stable pyridylmethyl cation or a related tropylium-like ion, which would likely be the base peak in the spectrum.

Further fragmentation would involve the sequential loss of alkyl fragments from the decyl chain, leading to a series of peaks separated by 14 mass units (CH₂). This characteristic pattern is indicative of a long, straight alkyl chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
219[C₁₅H₂₅N]⁺Molecular Ion (M⁺)
106[C₇H₈N]⁺Benzylic cleavage (loss of C₉H₁₉)
93[C₆H₇N]⁺Rearrangement and loss of C₉H₁₈

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for alkyl-substituted aromatic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds and studying their fragmentation patterns. wikipedia.org In ESI-MS, ions are produced from a liquid solution via a high-voltage electrospray, which creates an aerosol of charged droplets. wikipedia.orglibretexts.org This method is advantageous as it typically results in minimal fragmentation, often preserving the molecular ion. wikipedia.org

For a compound like this compound, which contains a basic nitrogen atom on the pyridine ring, positive-ion mode ESI-MS is highly effective. The nitrogen atom can be readily protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the direct determination of the compound's monoisotopic mass.

While ESI is a soft ionization technique, fragmentation can be induced by increasing the energy in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS). nih.govrsc.org The fragmentation of the [M+H]⁺ ion of this compound would likely involve the cleavage of the decyl chain. Common fragmentation pathways for alkyl chains include the loss of neutral alkene fragments through a series of C-C bond cleavages. The pyridine ring itself is relatively stable, but fragmentation can occur under higher energy conditions. The study of these fragmentation patterns provides valuable information for structural confirmation. nih.gov

A study on pyridine-3-sulfonyl derivatives demonstrated that analyte-specific fragment ions could be observed, which is crucial for structural elucidation. nih.gov In the case of this compound, tandem MS (MS/MS) experiments would be expected to yield characteristic fragment ions resulting from the loss of portions of the decyl side chain, providing confirmation of the substituent's structure and its position on the pyridine ring.

Ion m/z (calculated) Description
[M+H]⁺220.2065Protonated molecular ion
Fragment 1VariableLoss of alkyl fragments from the decyl chain
Fragment 294.0657Pyridine core fragment (possible)

This table represents theoretical m/z values for this compound (C15H25N, Exact Mass: 219.20) and potential fragments in ESI-MS.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.eduazooptics.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores. msu.edu

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the pyridine ring. Pyridine itself exhibits characteristic absorption bands due to π→π* and n→π* transitions. researchgate.net The π→π* transitions are typically more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths.

The presence of the decyl substituent on the pyridine ring can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. Alkyl groups are generally considered auxochromes and can induce a small bathochromic (red) shift. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

For pyridine, absorption maxima are typically observed around 250-260 nm. researchgate.netsielc.com A study of various pyridine carboxylic acids showed absorption maxima in the 200 to 400 nm range, with the exact wavelength depending on the solvent and the position of the substituent. researchgate.net It is expected that this compound would exhibit absorption bands within a similar region.

Transition Type Expected λ_max (nm) Region
π→π~250-270Ultraviolet
n→π~270-300Ultraviolet

This table provides an estimation of the expected UV-Vis absorption maxima for this compound based on the known spectra of similar pyridine compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.comlibretexts.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. wikipedia.org This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org

For a definitive structural elucidation of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide unambiguous confirmation of the connectivity of the atoms, the planarity of the pyridine ring, the conformation of the decyl chain, and the packing of the molecules in the crystal lattice.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. anton-paar.com The collected diffraction data is then processed to solve and refine the crystal structure.

Parameter Description Expected Information for this compound
Crystal SystemThe symmetry of the crystal lattice.e.g., Orthorhombic, Monoclinic, Triclinic
Space GroupThe specific symmetry elements of the unit cell.e.g., P2₁/c, P-1
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Precise values in Å and degrees.
Bond LengthsThe distances between bonded atoms.e.g., C-C, C-N, C-H bond lengths.
Bond AnglesThe angles between adjacent bonds.e.g., C-C-C, C-N-C bond angles.
Torsion AnglesThe dihedral angles describing the conformation of the molecule.Conformation of the decyl chain relative to the pyridine ring.

This table outlines the key parameters that would be determined from an X-ray crystallographic analysis of this compound.

Computational and Theoretical Investigations of 3 Decylpyridine

Molecular Modeling and Simulation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. frontiersin.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule, such as 3-Decylpyridine, and its biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. mdpi.com

In silico studies on various pyridine-containing scaffolds have demonstrated the utility of molecular docking in identifying potential inhibitors for a range of biological targets. For instance, in studies targeting the main protease (Mpro) of SARS-CoV-2, novel thiazole-clubbed pyridine (B92270) derivatives were evaluated. mdpi.com The docking results for these compounds showed significant binding affinities, with the most potent compound exhibiting a binding energy of -8.6 kcal/mol. mdpi.com These simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, which are crucial for stabilizing the ligand-receptor complex. mdpi.com

Similarly, docking studies on cyanopyridone derivatives as potential anticancer agents targeting VEGFR-2 and HER-2 have shown a strong correlation between docking scores and inhibitory activity. mdpi.com The most active compounds achieved docking scores comparable to or better than the reference inhibitor, sorafenib, indicating strong binding to the enzyme's active site. mdpi.com These studies highlight how the pyridine moiety can be a key pharmacophore, with its nitrogen atom often participating in crucial hydrogen bonding interactions.

Table 1: Example Molecular Docking Scores for Pyridine Derivatives Against Various Targets This table presents findings from different studies to illustrate the application of molecular docking to pyridine-containing compounds.

Compound TypeTarget Protein (PDB ID)Best Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazole-Pyridine Derivative (8a)SARS-CoV-2 Mpro (6LU7)-8.6MET 17, GLN 19, GLY 71 mdpi.com
Thiazolo[3,2-a]pyridine Derivative (4e)α-amylase-7.43Trp59, Tyr62, Gln63, Asp197 plos.org
Cyanopyridone Derivative (5e)VEGFR-2-15.2Cys1045, Asp1046, Glu885 mdpi.com
Imidazolo-Triazole Derivative (F4)HDAC2 (4LXZ)-8.7HIS 146, PHE 155, LEU 276 ajchem-a.com

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, the long, flexible decyl chain allows for a vast number of possible conformations. Understanding the conformational preferences and the energy barriers between them is essential, as the specific three-dimensional shape of a molecule often dictates its biological activity. copernicus.org

The study of conformational dynamics involves examining the transitions between these different states over time. copernicus.org Computational methods such as Molecular Dynamics (MD) simulations are powerful tools for this purpose. nih.gov MD simulations model the movements of atoms and molecules over a period, providing insights into the stability of different conformations and the dynamics of the ligand-receptor complex. frontiersin.org Techniques like replica-exchange with solute tempering molecular dynamics (REST-MD) can generate large ensembles of conformations, allowing for a detailed analysis of rotational energy barriers around specific bonds. copernicus.org

For this compound, the key flexible bond is between the pyridine ring and the decyl chain, as well as the nine C-C single bonds within the chain itself. Rotation around these bonds leads to different spatial orientations of the decyl tail relative to the pyridine head. Some of these conformations will be lower in energy and thus more stable and populated at equilibrium. libretexts.org The stability is influenced by factors like torsional strain (from eclipsing bonds) and steric interactions (where parts of the molecule are too close to each other). libretexts.org For instance, extended or "anti" conformations of the alkyl chain are generally more stable than coiled or "gauche" conformations. lumenlearning.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that complements computational studies by providing information on the conformational preferences and dynamics of molecules in solution. copernicus.org In some cases, if the energy barrier to rotation between two conformers is high enough, separate signals for each conformer can be observed in the NMR spectrum, allowing for their relative populations to be determined. copernicus.org For molecules with faster exchange rates, MD simulations can help interpret the averaged NMR signals. copernicus.org The stability of a ligand-protein complex, as initially predicted by docking, is often further validated using MD simulations, where a stable Root Mean Square Deviation (RMSD) over the simulation time (e.g., 100 ns) indicates a stable binding pose. mdpi.complos.org

Table 2: Key Concepts in Conformational Analysis

ConceptDescriptionRelevance to this compound
Rotamers (Conformers) Different spatial arrangements of a molecule arising from rotation about single bonds. lumenlearning.comThe flexible decyl chain can adopt numerous rotameric states, influencing how the molecule fits into a receptor.
Torsional Strain The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms. libretexts.orgAffects the energy barriers for rotation around the C-C bonds in the decyl chain.
Steric Interaction Repulsive interaction that occurs when non-bonded atoms are forced too close together. libretexts.orgGauche interactions within the decyl chain can raise the conformational energy, making those shapes less stable. lumenlearning.com
Molecular Dynamics (MD) A computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.govCan be used to explore the conformational landscape of this compound and assess the stability of its interactions with a target protein.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science. SAR investigates how the chemical structure of a compound influences its biological activity, while SPR examines the link between structure and physicochemical properties. gardp.orgchemrxiv.org These studies aim to identify which molecular features are responsible for a desired effect, guiding the design of new, improved molecules. oncodesign-services.com

For this compound, SAR and SPR analyses would focus on how variations in its two main components—the pyridine ring and the decyl alkyl chain—affect its function and characteristics.

Structure-Activity Relationship (SAR): The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. nih.gov

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, often acting as a hydrogen bond acceptor in interactions with biological targets. The substitution pattern is also critical. Placing the decyl group at the 3-position influences the electronic distribution of the ring and the steric environment around the nitrogen atom, which can be different from substitution at the 2- or 4-positions.

The Alkyl Chain: The long decyl chain is the most prominent feature of this compound. SAR studies on related compounds often show that the length and nature of such an alkyl chain are critical for activity.

Chain Length: Increasing the length of an alkyl chain generally increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, there is often an optimal length, beyond which activity may decrease due to poor solubility in aqueous media or a suboptimal fit in the binding site.

Branching/Unsaturation: Introducing branches or double bonds into the decyl chain would alter its shape and flexibility, which could significantly impact binding affinity.

SAR studies on other pyridine series have shown that even small changes, such as substituting a phenyl group with a pyridyl group, can dramatically alter antiviral activity, highlighting the sensitivity of biological targets to structural modifications. nih.gov

Structure-Property Relationship (SPR): SPR links the molecular structure to its physical properties, which in turn affect its behavior in a biological system (e.g., absorption, distribution, metabolism, and excretion - ADME). nih.gov

Solubility: The pyridine head is polar and hydrophilic, while the ten-carbon decyl tail is nonpolar and hydrophobic. This amphipathic nature means this compound will have limited solubility in both very polar (like water) and very nonpolar solvents. The long alkyl chain significantly decreases its aqueous solubility compared to pyridine itself.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The decyl chain gives this compound a high LogP value, indicating a preference for lipid environments. This property is critical for membrane permeability but can also lead to issues like non-specific binding to proteins and tissues if too high.

Chemical Reactivity: The pyridine ring's electron density, which influences its reactivity, is subtly modulated by the electron-donating nature of the alkyl decyl group. This can affect the molecule's metabolic stability. researchgate.net

Both SAR and SPR are often investigated using quantitative models (QSAR/QSPR) that relate structural descriptors to activity or property data, enabling the prediction of these characteristics for novel, unsynthesized compounds. oncodesign-services.comnih.gov

Table 3: Summary of Potential SAR/SPR Insights for this compound

Structural FeaturePotential SAR Implication (Effect on Activity)Potential SPR Implication (Effect on Property)
Pyridine Ring Acts as a hydrogen bond acceptor; its substitution pattern is critical for specific receptor binding. nih.govContributes polarity and basicity; influences aqueous solubility.
Decyl Chain (Length) Modulates interaction with hydrophobic pockets; chain length is often correlated with potency up to an optimal point.Dramatically increases lipophilicity (high LogP) and decreases aqueous solubility.
3-Position Linkage Provides a specific spatial orientation of the chain relative to the ring's nitrogen, affecting receptor fit.Influences the overall shape and dipole moment of the molecule.

Chemical Reactivity and Mechanistic Pathways of 3 Decylpyridine

Reaction Mechanisms and Pathways

The reactivity of 3-decylpyridine is governed by the interplay of the pyridine (B92270) ring's electronic properties and the steric and electronic effects of the decyl substituent.

General Reactivity of Pyridine Derivatives

Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org Its structure is similar to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct reactivity to the pyridine ring compared to benzene. The nitrogen's lone pair of electrons makes it a basic and nucleophilic center, readily reacting with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org

The electronegativity of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene, making such reactions more challenging and often requiring harsh conditions. wikipedia.orgquora.com Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, where the electron-withdrawing nature of the nitrogen is most pronounced. wikipedia.org

Nucleophilic and Electrophilic Transformations

Nucleophilic Substitution:

This compound, like other 3-alkylpyridines, can undergo nucleophilic substitution reactions. The electron-donating nature of the decyl group can influence the regioselectivity of these reactions. In reactions with strong organometallic bases like phenyllithium (B1222949), 3-alkylpyridines have been shown to react. ingentaconnect.comosti.govcdnsciencepub.com Studies on the reaction of 3-alkylpyridines with phenyllithium have shown that the ratio of isomers formed is largely invariant under different conditions, suggesting that the initial addition of the nucleophile is the key determining step. ingentaconnect.comosti.govcdnsciencepub.com The attack of a nucleophile can occur at the carbon atom bearing the leaving group, leading to the formation of a new bond. gacariyalur.ac.in The process can occur via a concerted (S_N2) or a stepwise (S_N1) mechanism, depending on the substrate, nucleophile, leaving group, and solvent. ksu.edu.sarammohancollege.ac.in

Electrophilic Substitution:

Electrophilic substitution on the pyridine ring is generally less favorable than on benzene due to the deactivating effect of the nitrogen atom. wikipedia.orgquora.com However, when it does occur, it preferentially takes place at the 3-position. quora.comatlas.org This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom through resonance. quora.com The intermediate for attack at the 3-position avoids this unfavorable arrangement, making it the most stable and, therefore, the kinetically and thermodynamically favored pathway. quora.comatlas.org The presence of the electron-donating decyl group at the 3-position would be expected to further activate this position towards electrophilic attack, although specific studies on this compound are limited.

Oxidative Reactions

The pyridine nitrogen can be oxidized to form N-oxides. The alkyl side chain can also be a site for oxidation. The degradation of pyridinium-type ionic liquids, which have a similar structure, has been studied using Fenton-like systems. nih.gov These studies indicate that radical attack can occur nonspecifically on both the pyridine ring and the n-alkyl chain. nih.gov The length of the alkyl chain influences the rate of degradation, with longer chains sometimes leading to lower degradation rates. nih.gov

Influence of Alkyl Chain Length and Position on Reactivity

The length of the alkyl chain significantly impacts the physical properties of alkylpyridines, such as their diffusion coefficients. electrochemsci.org An increase in alkyl chain length leads to a decrease in the diffusion coefficient due to increased hydrophobicity and molecular weight. electrochemsci.org In the context of pyridinium-based ionic liquids, a longer alkyl chain has been shown to strengthen the interaction between the cation and the anion. rsc.org

The position of the alkyl group is also critical. For instance, strategies for reactions at the benzylic position of 3-alkylpyridines are less common compared to 2- or 4-alkylpyridines due to the lower acidity of their benzylic protons. researchgate.net

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Pyridinium Compounds

Property Observation with Increasing Alkyl Chain Length Reference
Diffusion Coefficient Decreases electrochemsci.org
Hydrophobicity Increases electrochemsci.org
Cation-Anion Interaction Strengthens rsc.org
Degradation Rate (Fenton-like) May decrease nih.gov

Intermolecular and Intramolecular Processes

Intermolecular Forces:

The interactions between molecules of this compound, and with other molecules, are governed by intermolecular forces. saskoer.caucmerced.edu These include London dispersion forces, which increase with the size of the molecule, and dipole-dipole interactions arising from the polar C-N bonds in the pyridine ring. ucmerced.edu In certain contexts, such as in solutions with ions, ion-dipole interactions can also be significant. cecmohali.org The long decyl chain contributes significantly to the London dispersion forces, influencing properties like boiling point and solubility. saskoer.ca

Intramolecular Processes:

Intramolecular reactions involve transformations within a single molecule. libretexts.org While specific examples for this compound are not extensively documented, related chemistries suggest possibilities. For instance, intramolecular aldol (B89426) condensations can occur in molecules containing two carbonyl groups, leading to the formation of cyclic products. libretexts.orgmasterorganicchemistry.com The formation of five- and six-membered rings is generally favored in such reactions due to their thermodynamic stability. libretexts.org Other intramolecular processes include S_N2 reactions, Wittig olefinations, and various pericyclic reactions like ene reactions and cycloadditions. vanderbilt.edursc.orgmsu.edu

Kinetic and Thermodynamic Aspects of Reactions

The outcome of a chemical reaction can be determined by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the major product is the one that is formed the fastest, corresponding to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). ncert.nic.in A negative ΔG indicates a spontaneous process. ncert.nic.in The rate of a reaction is governed by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Catalytic Applications of 3 Decylpyridine and Alkylpyridine Derivatives

Role as Ligands in Organometallic Catalysis

The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This coordination is fundamental to its role as a ligand in organometallic catalysis. Alkylpyridines can influence the reactivity, selectivity, and stability of a metal catalyst.

Derivatives of alkylpyridines are used to construct more complex ligand frameworks. For instance, ligand frameworks built from simple 4-alkylpyridines have been used to create palladium(II) complexes. uiowa.edu These ligands, featuring sulfonyl groups, facilitate the generation of alkylidene dihydropyridines that coordinate to palladium, forming catalysts moderately effective in Suzuki cross-coupling reactions. uiowa.edu In another example, iridium catalysts bearing chiral monophosphoramidite ligands have been employed for the enantioselective borylation of 2-alkylpyridines, selectively targeting the β-C–H bonds of the pyridyl group. nih.gov

The steric bulk of the alkyl groups on the pyridine ring can be a crucial factor. The hindered base 2,6-bis(decyl)pyridine has been used to promote redox-promoted C-H bond cyclometalation in platinum complexes. nih.govd-nb.info The base facilitates the deprotonation step, leading to the selective formation of the cyclometalated product. nih.gov Palladium-catalyzed allylation of 2- and 4-alkylpyridines proceeds through N-allyl alkylidene dihydropyridine (B1217469) intermediates, demonstrating how the pyridine scaffold can be activated to participate in catalytic cycles. nih.gov Nickel catalysts, in combination with ligands like 2,6-bis(pyrazol-1-yl)pyridine (1-bpp), have proven effective for the Negishi alkylation of various alkylpyridinium salts. acs.org

The coordination of pyridines to a metal center is governed by both electronic and steric effects. capes.gov.br For example, in the methyltrioxorhenium (MTO) system, the binding constant of pyridine is significant, and it increases with more electron-donating substituents like in 4-picoline, while sterically hindered pyridines show negligible binding. capes.gov.br This tunability allows for the optimization of catalytic performance.

Table 1: Examples of Alkylpyridine Derivatives as Ligands in Organometallic Catalysis
Metal CatalystPyridine Derivative/LigandReaction TypeRole of Pyridine LigandReference
Palladium(II)Sulfonyl-stabilized alkylidene dihydropyridines (from 4-alkylpyridines)Suzuki cross-couplingForms part of a C-donor ligand framework. uiowa.edu
IridiumChiral monophosphoramidite ligandsEnantioselective borylation of 2-alkylpyridinesThe substrate (2-alkylpyridine) acts as a directing group. nih.gov
Palladium(0)Triphenylphosphine (with N-allyl alkylpyridinium substrate)Allylation of 2- and 4-alkylpyridinesThe pyridine is part of the substrate activated for nucleophilic attack. nih.gov
Nickel2,6-Bis(pyrazol-1-yl)pyridine (1-bpp)Negishi alkylationGeneral ligand for the cross-coupling of alkylpyridinium salts. acs.org
Platinum2,6-bis(decyl)pyridineRedox-promoted C-H cyclometalationActs as a hindered base to facilitate deprotonation. nih.govd-nb.info

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. scienceopen.com Pyridine and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), are well-established Lewis base catalysts. nih.gov While direct organocatalytic applications of 3-decylpyridine are not extensively documented, the principles of pyridine-based organocatalysis are broadly applicable to its derivatives.

Recent research has focused on enhancing the catalytic activity of pyridine structures. Pyridinamide ion pairs have been introduced as a new class of highly nucleophilic Lewis base catalysts that can outperform traditional neutral organocatalysts like DMAP. nih.govuni-regensburg.deacs.org Kinetic studies have shown that these pyridinamide ions exhibit significantly higher nucleophilicities, especially in low-polarity solvents. nih.govuni-regensburg.de The reactivity of these ion pair catalysts depends on factors such as solvent polarity and the nature of the counter-ion. nih.govacs.org This area of research provides a pathway for designing more active catalysts based on the pyridine framework, potentially including derivatives of this compound. Organocatalysis has been successfully applied to the synthesis of a wide array of biologically active compounds and complex heterocyclic structures like 3,4-dihydropyridin-2-ones. sioc-journal.cnnih.govrsc.org

Catalytic Enhancement in Chemical Processes

Alkylpyridines are central to certain catalytic oxidation processes, particularly N-oxidation using hydrogen peroxide (H₂O₂). tamu.eduresearchgate.net The N-oxidation of alkylpyridines is an important reaction in the pharmaceutical industry, often catalyzed by phosphotungstic acid. tamu.edu A significant challenge in these reactions is the competing decomposition of hydrogen peroxide, which is non-selective and can pose safety risks. tamu.edu The presence of the alkylpyridine can influence the reaction's efficiency; however, phase separation between the organic alkylpyridine and the aqueous H₂O₂/catalyst phase can reduce selectivity and promote the hazardous decomposition of peroxide. tamu.edu

Studies have shown that high temperatures and higher catalyst concentrations can enhance the selectivity towards the desired N-oxidation for various alkylpyridines. nih.gov It is possible to design a process where the decomposition of hydrogen peroxide is almost completely suppressed. nih.gov Maleic anhydride (B1165640) derivatives have also been evaluated as effective organocatalysts for the N-oxidation of pyridines with H₂O₂. nih.govrsc.org The catalytic efficiency depends on the electronic properties of the pyridine substrate; electron-donating groups favor catalysts like 2,3-dimethylmaleic anhydride, while electron-deficient pyridines are more effectively oxidized with 1-cyclohexene-1,2-dicarboxylic anhydride. nih.gov

In other systems, such as the epoxidation of olefins catalyzed by methyltrioxorhenium (MTO), pyridine derivatives act as accelerators. They coordinate to the MTO, stabilizing the catalyst system against irreversible decomposition and accelerating the generation of the active peroxorhenium catalysts. capes.gov.brresearchgate.net

Table 2: Catalytic Systems for N-Oxidation of Alkylpyridines
Pyridine SubstrateCatalystOxidantKey FindingReference
Alkylpyridines (general)Phosphotungstic acidH₂O₂Phase separation reduces efficiency and selectivity. tamu.edu
Picolines and LutidinesComplex metal catalystH₂O₂High temperature and catalyst concentration enhance selectivity. nih.gov
Pyridines with electron-donating groups2,3-Dimethylmaleic anhydrideH₂O₂Effective catalytic N-oxidation. nih.gov
Pyridines with electron-withdrawing groups1-Cyclohexene-1,2-dicarboxylic anhydrideH₂O₂Most effective catalyst for electron-deficient pyridines. nih.gov

The structure of alkylpyridine ligands can be leveraged to control the selectivity of catalytic reactions. In the MTO-catalyzed epoxidation of α-methylstyrene, the Brønsted basicity of the pyridine ligand is crucial for selectivity. capes.gov.br It lowers the activity of the hydronium ion, which in turn reduces the rate of undesired epoxide ring-opening side reactions. capes.gov.br

Regioselectivity is another area where pyridine ligands exert significant influence. Palladium-catalyzed C3-arylation of pyridines has been achieved using a bipy-6-OH coordinating ligand, which directs the functionalization preferentially to the meta position. beilstein-journals.org Similarly, iridium catalysts have been developed for the selective borylation of the β-C–H bonds of 2-alkylpyridines. nih.gov The pyridine's nitrogen atom acts as a directing group, guiding the catalyst to the desired position. nih.gov Palladium catalysis has also been used to achieve selective allylation at the picolyl positions (the CH₂ group adjacent to the ring) of 2- and 4-alkylpyridines. nih.gov

Design Principles for Pyridine-Based Catalysts

The design of effective pyridine-based catalysts hinges on several key principles that balance electronic properties, steric hindrance, and structural stability.

Balance of Donor Power and Oxidation Resistance : For catalysts involved in oxidation reactions, the ligand must be a sufficiently strong electron donor to stabilize high oxidation states of the metal center, yet be resistant to degradation under the highly oxidizing conditions. osti.gov A pyridine-alkoxide chelate ligand, for example, combines the strong σ- and π-donor power of the alkoxide with the robust, degradation-resistant aromatic pyridine ring. osti.gov

Correlation of Nucleophilicity and Basicity : In organocatalysis, the effectiveness of pyridine-based Lewis base catalysts can be predicted. For pyridinamide ion pairs, nucleophilicity correlates well with their Brønsted basicity in water and their calculated Lewis basicity. nih.govuni-regensburg.de This provides a quantitative guideline for designing new, highly active catalysts. nih.govuni-regensburg.de

Metal-Ligand Cooperation (MLC) : Advanced catalyst design incorporates dynamic ligand behavior. Pincer-type catalysts based on a pyridine backbone can operate via an aromatization-dearomatization mechanism. rsc.org In this design, the pyridine ring or an associated part of the ligand participates directly in the catalytic cycle by breaking and reforming its aromaticity, which facilitates steps like hydrogen activation. rsc.org

Materials Science Applications of 3 Decylpyridine

Surface-Active Agents and Colloidal Systems

Formation of Micelles and Vesicles

3-Decylpyridine, as an amphiphilic molecule, exhibits self-assembly in aqueous solutions to form aggregates such as micelles and vesicles. researchgate.net Amphiphilic substances, when dissolved under appropriate conditions, spontaneously group together to form these structures. researchgate.net The formation of these aggregates is a cooperative process that occurs above a specific concentration known as the critical micelle concentration (CMC). libretexts.org Below the CMC, the surfactant molecules exist predominantly as monomers. However, once the CMC is surpassed, micelles, which can consist of 30–100 molecules, begin to form. libretexts.org

Research has shown that the structure of the pyridinium (B92312) headgroup influences the aggregation number of micelles. researchgate.netcapes.gov.br Specifically, studies comparing isomers of decylpyridinium hydrobromide revealed that 3-decylpyridinium hydrobromide forms the largest micelles. researchgate.netcapes.gov.br This phenomenon is attributed to the delocalization of the positive charge on the pyridinium ring, where a decrease in charge on the atom to which the decyl chain is attached leads to a larger aggregation number. capes.gov.br

The formation of vesicles, which are enclosed bilayer structures, is also possible with certain amphiphiles, often driven by specific molecular geometries or interactions. researchgate.netwiley-vch.de For instance, the introduction of bulky groups at the end of a hydrophobic chain can promote a rod-like structure that favors vesicle formation. researchgate.net

Table 1: Aggregation Numbers of Decylpyridinium Isomers This table is based on data from light scattering experiments in 0.5 M HBr at 35°C.

CompoundAggregation Number
1-Decylpyridinium BromideSmallest
2-Decylpyridinium HydrobromideIntermediate
3-Decylpyridinium Hydrobromide Largest
4-Decylpyridinium HydrobromideIntermediate

Data sourced from researchgate.netcapes.gov.br

Applications in Emulsion Science

Emulsions are mixtures of two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. wiley-vch.de The stability of these systems is crucial and often requires the presence of an emulsifier. wiley-vch.de Emulsifiers are surface-active agents that lower the interfacial tension between the two phases and form a protective film around the dispersed droplets, preventing them from coalescing. ijirss.com

While direct research on this compound's specific applications in emulsion science is not extensively detailed in the provided results, its nature as a surface-active agent suggests its potential utility as an emulsifier. The formation of stable emulsions is dependent on factors like the choice of emulsifier, which can be ionic or nonionic surfactants, polymers, or mixtures thereof. wiley-vch.de The effectiveness of an emulsifier is linked to its ability to create a stable interfacial layer, which can be achieved through electrostatic or steric repulsion. ijirss.com Given this compound's ability to form micelles and aggregate at interfaces, it is plausible that it could function to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. wiley-vch.de

Polymer Chemistry and Polymerizable Monomers

The field of polymer chemistry focuses on the synthesis, structure, and properties of polymers, which are large molecules composed of repeating subunits called monomers. wikipedia.orgmsu.edu Pyridine (B92270) and its derivatives are known to be utilized in polymer science. For instance, pyridine-containing complexes can act as catalysts in polymerization reactions, such as the polymerization of olefins and alkynes. alfachemic.com

While the direct polymerization of this compound as a monomer is not explicitly detailed, its structural features suggest potential as a functional monomer. The pyridine ring can be a site for various chemical modifications, and the decyl chain can influence the physical properties of a resulting polymer, such as its solubility and thermal characteristics. The incorporation of functional monomers like this compound into a polymer backbone can be a strategy to tailor the final properties of the material for specific applications, including coatings and composites.

Advanced Functional Materials Development

Components in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. wikipedia.orgrsc.org Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that often possess porous structures. wikipedia.org The properties of these materials, such as pore size and functionality, can be tuned by selecting different metal ions and organic linkers. cas.org

Pyridine and its derivatives are widely used as ligands in the synthesis of coordination polymers and MOFs due to the Lewis basicity of the nitrogen atom in the pyridine ring, which allows it to coordinate with metal ions. alfachemic.comjscimedcentral.com The functionality of the pyridine ligand can influence the resulting structure and properties of the coordination polymer. For example, 3-cyanopyridine (B1664610) has been shown to act as both a bridging and a terminal ligand in the formation of coordination polymers with transition metals. rsc.org

Although specific examples of this compound in the synthesis of coordination polymers or MOFs are not detailed in the provided results, its structure, featuring a coordinating pyridine head and a long alkyl tail, suggests its potential as a ligand. The decyl group could influence the packing of the resulting framework and introduce hydrophobicity, potentially leading to materials with unique adsorption or catalytic properties. The use of functionalized pyridine ligands is a common strategy to create novel coordination polymers with desired architectures and functionalities. nih.govresearchgate.netmdpi.com

Integration in Sensing and Diagnostic Technologies

The unique properties of pyridine derivatives and their ability to interact with various analytes make them valuable components in the development of sensors and diagnostic tools. researchgate.net For instance, pyridinium-based ionic liquids have been used in the synthesis of zinc sulfide (B99878) nanoparticles, which have potential applications in sensors and optical systems. researchgate.net

Quaternary ammonium (B1175870) compounds (QACs), a class to which functionalized pyridinium salts belong, are being explored for their role in creating advanced materials, including those with diagnostic capabilities. nih.gov The development of functionalized nano-probes could lead to materials with self-diagnostic features. nih.gov The integration of molecules like this compound into such systems could leverage its surface-active properties and the specific binding capabilities of the pyridine ring. The hydrophobic decyl chain could facilitate interactions with non-polar environments or analytes, while the pyridine moiety could be involved in a signaling mechanism, such as a change in fluorescence or an electrochemical response.

Adsorption and Separation Technologies

Research into the application of pyridine derivatives in materials science has revealed their utility in various separation processes, primarily due to the coordinating ability of the nitrogen atom in the pyridine ring and the hydrophobic nature of appended alkyl chains. These characteristics make them suitable for applications such as liquid-liquid extraction of metal ions.

Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org The efficiency of this process is governed by the partition coefficient of the target species, which can be significantly influenced by the presence of an extractant molecule that selectively complexes with the target.

While specific research findings on the application of This compound in adsorption and separation technologies are not extensively documented in publicly available literature, the behavior of its isomers and related compounds provides insights into its potential utility. For instance, pyridine derivatives with long alkyl chains, such as 4-Decylpyridine (B155216) and N-decylpyridine-4-amine, have been investigated as extractants in the separation of metal ions. researchgate.netresearchgate.net In these systems, the pyridine moiety coordinates with the metal ion, and the decyl group enhances the solubility of the resulting complex in the organic phase, facilitating its extraction from the aqueous phase.

The position of the alkyl substituent on the pyridine ring can influence the steric and electronic properties of the molecule, which in turn affects its complexation behavior and efficiency as an extractant. A study on the aggregation properties of decylpyridinium bromide isomers revealed that 3-decylpyridinium hydrobromide forms the largest micelles compared to its 1-, 2-, and 4-isomers in a hydrobromic acid solution. researchgate.net While micelle formation is not a direct application in separation technology, it demonstrates how the isomer's structure influences its physicochemical behavior in solution, a factor that would also be critical in separation processes.

The general mechanism for the extraction of a metal ion (Mⁿ⁺) from an aqueous solution using a pyridine-based extractant like a decylpyridine isomer (L) dissolved in an organic solvent can be represented as:

Mⁿ⁺(aq) + nL(org) ⇌ [MLn]ⁿ⁺(org)

The equilibrium of this reaction, and thus the separation efficiency, is dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the specific metal ion being targeted.

Although detailed research findings and data tables for the application of This compound in adsorption and separation are not available, the established use of its structural analogs suggests its potential as a component in liquid-liquid extraction systems. Further research would be necessary to quantify its effectiveness and selectivity for specific separation applications.

Environmental Fate and Degradation of Alkylpyridines

Environmental Release Pathways and Sources

Alkylpyridines, including 3-Decylpyridine, are primarily introduced into the environment through various industrial activities. Major sources include steel manufacturing, oil shale processing, coal gasification, and coking plants. wikipedia.orgnih.gov The production and extensive use of pyridine (B92270) and its derivatives as solvents and intermediates in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals also contribute to their release. nih.govpipzine-chem.com

The primary pathways for the environmental release of these compounds are:

Atmospheric Emissions: Volatilization and fugitive emissions from industrial facilities can release alkylpyridines into the air. For instance, pyridine concentrations of up to 13 μg/m³ have been detected in the atmosphere near oil shale processing plants. wikipedia.org

Wastewater Discharges: Industrial effluents are a significant source of alkylpyridines in aquatic environments. These compounds can be present in the wastewater from coking plants and chemical manufacturing facilities. nih.gov

Land Disposal: Improper disposal of industrial waste can lead to the contamination of soil and subsurface environments. nih.gov

Groundwater Contamination: Due to their water solubility, alkylpyridines can leach from contaminated soil and industrial sites into groundwater. researchgate.net For example, groundwater in the vicinity of a coal gasification plant was found to contain pyridine levels as high as 53 μg/m³. wikipedia.org

Once released, the transport and partitioning of this compound in the environment will be influenced by its physicochemical properties, such as its water solubility and vapor pressure.

Biodegradation Processes

The ultimate fate of this compound in many environments is determined by microbial degradation. A diverse range of microorganisms has evolved the capacity to utilize pyridines and their derivatives as sources of carbon, nitrogen, and energy. researchgate.nettandfonline.com

The microbial breakdown of the pyridine ring, a stable aromatic structure, typically proceeds through a series of enzymatic reactions. While specific pathways for this compound have not been explicitly detailed in the literature, the degradation of other alkylpyridines provides a strong model for its transformation.

A common initial step in the aerobic degradation of pyridine compounds is hydroxylation , where one or more hydroxyl groups are introduced onto the pyridine ring. researchgate.nettandfonline.com This is often a prerequisite for subsequent ring cleavage. The initial hydroxylation can be catalyzed by monooxygenases or dioxygenases. For some pyridine derivatives, it has been observed that the oxygen incorporated during hydroxylation is derived from water. tandfonline.com

Following hydroxylation, the now less stable ring can undergo ring cleavage . This is a critical step where the cyclic structure is opened, leading to the formation of aliphatic intermediates. These intermediates can then be further metabolized through central metabolic pathways. nih.gov

In some cases, an initial reduction of the pyridine ring may occur, particularly under anaerobic conditions, making the ring more susceptible to cleavage. researchgate.net Some studies suggest that certain substituted pyridines might be degraded through novel mechanisms that involve initial reductive steps, bypassing the typical hydroxylation intermediates. tandfonline.com

For this compound, it is hypothesized that biodegradation would likely commence with the oxidation of the decyl side chain or hydroxylation of the pyridine ring, followed by ring fission. The long alkyl chain may also undergo β-oxidation.

Numerous bacterial strains have been identified with the ability to degrade pyridine and its alkylated derivatives. These microorganisms are commonly isolated from environments contaminated with industrial wastes, such as soil from coking plants and activated sludge from wastewater treatment facilities.

Several key genera are known for their pyridine-degrading capabilities:

Arthrobacter : Various species of Arthrobacter have been shown to effectively degrade pyridine and its methylated derivatives. For example, Arthrobacter sp. KM-4 has demonstrated the ability to completely consume pyridine, 2-methylpyridine, and 4-methylpyridine. researchgate.net

Pseudomonas : Strains of Pseudomonas are well-known for their metabolic versatility and have been implicated in the degradation of a wide range of aromatic compounds, including pyridines. researchgate.netekb.eg

Rhodococcus : Members of the genus Rhodococcus have also been identified as potent degraders of pyridine compounds in industrial wastewater.

Bacillus : Certain Bacillus species have been found to degrade pyridine derivatives. ekb.eg

Agrobacterium : A strain of Agrobacterium has been isolated that can degrade 3-hydroxypyridine, suggesting the potential for this genus to be involved in the breakdown of other substituted pyridines. nih.gov

While no specific strains have been reported for the degradation of this compound, it is highly probable that strains from these and other genera, particularly those adapted to hydrocarbon-rich environments, would be capable of its metabolism. For instance, Acinetobacter sp. strain DSM 17874 is known to degrade long-chain n-alkanes (up to C40), indicating that bacteria possess the enzymatic machinery to handle long alkyl chains, which could be relevant for the degradation of the decyl group of this compound. nih.gov

The table below summarizes some of the bacterial genera and species known to degrade pyridine and its derivatives.

Bacterial GenusDegraded Compound(s)Reference(s)
ArthrobacterPyridine, Methylpyridines researchgate.net
PseudomonasPyridine, Chlorpyrifos researchgate.netekb.eg
RhodococcusPyridine
BacillusPyridine derivatives, Chlorpyrifos ekb.eg
Agrobacterium3-Hydroxypyridine nih.gov
AcinetobacterLong-chain n-alkanes nih.gov

The efficiency and rate of this compound biodegradation are influenced by a variety of environmental and chemical factors.

pH: The pH of the soil or water matrix is a critical factor. Most microbial degradation processes have an optimal pH range, typically around neutral (pH 7-8). researchgate.net Deviations from this range can inhibit the enzymatic activity of the degrading microorganisms.

Substituents: The nature, position, and size of substituents on the pyridine ring significantly affect biodegradability. tandfonline.com The presence of a long alkyl chain, such as the decyl group in this compound, can influence the compound's solubility and bioavailability to microorganisms. Studies on pyridinium-based ionic liquids have shown that increasing the length of the alkyl chain can decrease the rate of biodegradation. rsc.orgresearchgate.net This may be due to increased steric hindrance or changes in the molecule's interaction with microbial cell membranes.

Bioavailability: The low water solubility of long-chain alkylpyridines can limit their availability to microorganisms in aqueous environments. The formation of micelles or the presence of surfactants can potentially enhance their bioavailability and subsequent degradation. researchgate.net

Temperature: Microbial activity and enzymatic reactions are temperature-dependent, with an optimal temperature for maximum degradation rates. For pyridine degradation by Rhodococcus sp., the optimal temperature was found to be 37°C. researchgate.net

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism.

Oxygen Levels: Aerobic degradation, which is generally faster for many aromatic compounds, requires the presence of oxygen. Under anaerobic conditions, degradation may proceed through different pathways and at slower rates.

Abiotic Transformation Pathways

In addition to microbial processes, this compound can be transformed in the environment through abiotic mechanisms, with photochemical degradation being a primary pathway.

Photochemical degradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Pyridine and its derivatives are known to undergo photochemical transformations in the environment. researchgate.nettandfonline.com This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter, that produce reactive species like hydroxyl radicals. researchgate.net

The presence of an alkyl substituent on the pyridine ring can influence the rate and products of photochemical degradation. The alkyl group may be susceptible to photo-oxidation, and its presence can alter the electronic properties of the pyridine ring, potentially affecting its light absorption characteristics. The homolytic cleavage of bonds under photochemical conditions is a known reaction for some organic compounds, which could lead to the generation of reactive radical species. wikipedia.org While specific studies on the photochemistry of this compound are lacking, the general principles of organic photochemistry suggest that it would be susceptible to degradation in sunlit surface waters and the atmosphere.

Environmental Transport and Attenuation of this compound

The environmental transport and attenuation of this compound, a member of the alkylpyridine family, are governed by a series of physical and chemical processes. These processes dictate the compound's movement through and between environmental compartments such as soil, water, and air, as well as its persistence in these environments. The long alkyl chain of this compound significantly influences its environmental behavior, distinguishing it from pyridine and its shorter-chain homologues.

Sorption to Soils and Sediments

The sorption of this compound to soils and sediments is a critical process that affects its mobility and bioavailability. As a hydrophobic organic compound, this compound is expected to exhibit significant partitioning from the aqueous phase to the solid organic matter present in soils and sediments.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the Koc of organic compounds in the absence of experimental data. nih.gov These models utilize various molecular descriptors and physicochemical properties, such as the octanol-water partition coefficient (Kow), to predict the sorption behavior. nih.govchemsafetypro.com Given the chemical structure of this compound, it is anticipated that its Koc value would be high, suggesting low mobility in soil and a strong tendency to accumulate in sediments. A high Koc value implies that this compound is less likely to leach into groundwater and more likely to be retained in the topsoil layers. chemsafetypro.com

The following table presents estimated physicochemical properties of this compound and related compounds, which are used in environmental fate modeling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Log Kow (estimated)Water Solubility (estimated)Predicted Log Koc
PyridineC5H5N79.100.65High1.3
2-MethylpyridineC6H7N93.131.11Moderate1.9
This compoundC15H25N219.37>4Low>3.5

Note: The data in this table are estimated values from predictive models and are intended for illustrative purposes. Experimental data for this compound are limited.

Volatilization from Aqueous Systems

Volatilization is the process by which a chemical transfers from a liquid phase to a gas phase. The potential for a compound to volatilize from water is primarily determined by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium.

Specific experimental data for the Henry's Law constant of this compound are not available in the consulted literature. However, the Henry's Law constant can be estimated from a compound's vapor pressure and water solubility. epa.gov this compound is expected to have a relatively low vapor pressure and low water solubility due to its high molecular weight and long alkyl chain.

Generally, compounds with a long alkyl chain tend to be less volatile than their short-chain counterparts. While pyridine itself is a volatile organic compound, the addition of the ten-carbon decyl group to the pyridine ring significantly increases the molecule's size and boiling point, thereby reducing its tendency to escape from the aqueous phase into the atmosphere.

The following table provides a qualitative comparison of the expected volatilization potential of pyridine and this compound from aqueous systems.

CompoundAlkyl Chain LengthExpected Vapor PressureExpected Water SolubilityExpected Henry's Law ConstantVolatilization Potential from Water
Pyridine0HighHighModerateModerate
This compound10LowLowLow to ModerateLow

Note: This table is based on general chemical principles and trends observed in homologous series.

Strategies for Environmental Remediation and Wastewater Treatment

The presence of alkylpyridines, including this compound, in the environment necessitates the development of effective remediation and treatment strategies. Due to its likely hydrophobic and persistent nature, a range of physical, chemical, and biological methods can be considered for the remediation of contaminated soil and the treatment of industrial wastewater containing this compound.

For soil contamination, remediation strategies often focus on either immobilizing the contaminant to reduce its bioavailability and mobility or removing or degrading it. Given this compound's expected strong sorption to soil organic matter, techniques that enhance its desorption and subsequent removal are often necessary.

In the context of wastewater treatment, the focus is on removing or degrading the compound from the aqueous phase before discharge. Industrial wastewater containing pyridine and its derivatives can be characterized by high chemical oxygen demand (COD), high organic nitrogen content, and significant toxicity, making it challenging to treat with conventional methods. seplite.comseplite.com

Several advanced and conventional treatment strategies are applicable to alkylpyridine contamination:

Adsorption: This is a widely used physical method for removing organic pollutants from water. mdpi.com Adsorbents like activated carbon, coke powder, and specialized resins can be used to effectively remove pyridine and its derivatives from wastewater. seplite.commdpi.com For a compound like this compound with a high affinity for organic matter, adsorption is expected to be a highly effective treatment method. Ion exchange resins have also been successfully used for the removal of pyridine compounds from industrial effluents. seplite.comseplite.com

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals to oxidize and mineralize organic pollutants. wikipedia.orgmembranechemicals.commdpi.com These processes, which include ozonation, UV/H2O2, and Fenton's reagent, are particularly useful for treating wastewater containing toxic or non-biodegradable compounds like pyridine derivatives. wikipedia.orgmembranechemicals.comwastewaterhub.com AOPs can break down the pyridine ring, leading to the formation of less toxic and more biodegradable byproducts.

Bioremediation: This approach utilizes microorganisms to degrade organic contaminants. researchgate.net While the pyridine ring is generally biodegradable, the rate of degradation can be influenced by the nature and position of substituents. nih.gov For long-chain alkylpyridines, their low water solubility and strong sorption to soil can limit their bioavailability to microorganisms. brieflands.com Strategies to enhance bioremediation include the use of surfactants to increase the desorption and solubility of the contaminant. brieflands.com Both bacteria and fungi have been identified that can degrade pyridine and its derivatives under aerobic and anaerobic conditions. nih.govtandfonline.com

Phytoremediation: This is a plant-based remediation technology that can be used for the cleanup of soils contaminated with organic pollutants. mdpi.com Plants can take up, transform, and degrade contaminants in the soil. While specific studies on the phytoremediation of this compound are lacking, research on other hydrophobic organic compounds suggests that certain plant species can be effective in reducing their concentrations in soil.

The following table summarizes the applicability of different remediation and treatment technologies for this compound.

TechnologyPrincipleApplicability to this compoundAdvantagesLimitations
Adsorption Physical binding to a solid matrixHighEffective for a wide range of organic compounds; can be regenerated. seplite.comDisposal of spent adsorbent can be an issue.
Advanced Oxidation Processes (AOPs) Chemical oxidation by hydroxyl radicalsHighRapid degradation of persistent organic pollutants. wikipedia.orgmembranechemicals.comCan be costly due to energy and chemical inputs.
Bioremediation Microbial degradationModerate to HighCost-effective and environmentally friendly. researchgate.netCan be slow; bioavailability may be limited for hydrophobic compounds. brieflands.com
Phytoremediation Plant-based uptake and degradationModerateLow-cost and aesthetically pleasing. mdpi.comLimited to the root zone; can be a slow process.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Decylpyridine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of pyridine derivatives or cross-coupling reactions. To optimize yields, researchers should systematically vary parameters such as catalyst type (e.g., palladium-based catalysts for cross-coupling), reaction temperature, solvent polarity, and molar ratios of reactants. Pilot studies using fractional factorial designs can identify critical variables . Additionally, monitoring reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy ensures reproducibility. Reference standards (e.g., NMR spectra from NIST databases) should validate product identity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkyl chain position on the pyridine ring. Infrared (IR) spectroscopy identifies functional groups, while mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection assesses purity, and differential scanning calorimetry (DSC) evaluates thermal stability. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, partition coefficients) of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in experimental conditions (e.g., solvent systems, temperature). A systematic review (PRISMA guidelines) should collate existing data, assess methodological quality (e.g., allocation concealment, blinding in measurements), and perform meta-regression to identify confounding variables . Replication studies under controlled conditions (e.g., standardized buffers, ISO-compliant protocols) are essential. Statistical tools like Bland-Altman plots can quantify measurement agreement .

Q. What experimental designs are suitable for investigating this compound’s interactions with biological membranes?

  • Methodological Answer : Utilize Langmuir-Blodgett troughs to study monolayer penetration kinetics or fluorescence anisotropy to assess membrane fluidity changes. Molecular dynamics (MD) simulations can predict binding affinities to lipid bilayers. For in vitro models, use liposome-based assays with controlled phospholipid compositions. Ensure ethical approval for biological materials and validate findings using dual-polarization interferometry (DPI) .

Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict catalytic activity. QSAR (Quantitative Structure-Activity Relationship) models correlate alkyl chain length with reaction rates. Validate predictions experimentally using kinetic studies (e.g., stopped-flow spectrophotometry) and compare with control compounds. Open-source software like Gaussian or ORCA facilitates reproducibility .

Methodological Considerations for Data Integrity

  • Bias Mitigation : Use double-blinding in spectroscopic analyses and randomization in synthetic trials to reduce observer and selection bias .
  • Ethical Compliance : Document ethical approval for studies involving biological systems and adhere to data-sharing standards (e.g., FAIR principles) .
  • Data Synthesis : For meta-analyses, use Cochrane Handbook guidelines to assess heterogeneity (I² statistic) and apply random-effects models where appropriate .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.